2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C12H12N4O2S2 and a molecular weight of 308.37 g/mol. This compound is characterized by its unique thieno[2,3-d]pyrimidin-4-one core structure, which is substituted with various functional groups, including a dimethyl group, a pyrazolyl moiety, and a methylsulfanyl group.
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 virus . It has been synthesized and evaluated for its anti-HIV-1 activity .
Mode of Action
The compound interacts with the HIV-1 virus by inhibiting the reverse transcriptase (RT) enzyme . This enzyme is crucial for the replication of the HIV-1 virus, and its inhibition can effectively prevent the virus from multiplying .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This results in a decrease in the number of new virus particles produced, thereby limiting the spread of the virus within the host .
Pharmacokinetics
The compound has been evaluated in rats for its pharmacokinetic properties . The study showed that it has acceptable pharmacokinetic properties and bioavailability . .
Result of Action
The result of the compound’s action is a significant reduction in the replication of the HIV-1 virus . Most of these compounds have high activity against wild-type (WT) HIV-1 strains, with EC50 values ranging from 0.0038 to 0.4759 μmol/L . In particular, compound I-11 has an EC50 value of 3.8 nmol/L, indicating excellent activity against WT HIV-1 .
Preparation Methods
The synthesis of 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thieno[2,3-d]pyrimidin-4-one core . The reaction conditions typically involve the use of solvents like benzene and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include:
- N-(1,5-dimethyl-3-oxo-2-phenyl-1,2-dihydropyrazol-4-yl)-P,P-diphenylamidophosphinate
- Indole derivatives such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its thieno[2,3-d]pyrimidin-4-one core and the specific arrangement of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-6-3-8-10(20-6)13-12(16(2)11(8)18)19-5-7-4-9(17)15-14-7/h3-4H,5H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJHKSPXDAGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC3=CC(=O)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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